4-bromo-3-ethoxy-N-(1H-indazol-7-yl)benzenesulfonamide
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Overview
Description
4-bromo-3-ethoxy-N-(1H-indazol-7-yl)benzenesulfonamide is a complex organic compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its anticancer, anti-inflammatory, and antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes.
Future Directions
The future directions for research on “4-bromo-3-ethoxy-N-(1H-indazol-7-yl)benzenesulfonamide” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential medicinal applications. Given the wide range of biological activities exhibited by indazole-containing compounds , there is significant potential for the development of novel drugs based on these structures.
Mechanism of Action
Target of Action
Compounds containing an indazole fragment have been investigated and applied in producing hiv protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors . Therefore, it’s plausible that 4-bromo-3-ethoxy-N-(1H-indazol-7-yl)benzenesulfonamide may interact with similar targets.
Mode of Action
It’s known that indazole derivatives bind with high affinity to multiple receptors , which could be a potential mode of action for this compound.
Biochemical Pathways
Indazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may affect a broad range of biochemical pathways.
Pharmacokinetics
It’s known that imidazole, a similar heterocyclic compound, is highly soluble in water and other polar solvents , which could suggest good bioavailability for this compound.
Result of Action
Given the broad range of biological activities associated with indazole derivatives , it’s plausible that this compound could have diverse molecular and cellular effects.
Action Environment
It’s known that the reaction between benzonitrile and hydrazine under certain conditions produces benzylidenehydrazine , suggesting that environmental conditions could potentially influence the synthesis and action of this compound.
Preparation Methods
The synthesis of 4-bromo-3-ethoxy-N-(1H-indazol-7-yl)benzenesulfonamide typically involves multiple steps, including the formation of the indazole core and subsequent functionalization. One common method involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation . Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce byproducts .
Chemical Reactions Analysis
4-bromo-3-ethoxy-N-(1H-indazol-7-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Halogen substitution reactions can occur, especially involving the bromine atom. Common reagents and conditions used in these reactions include polar aprotic solvents like DMSO and catalysts like Cu(OAc)2. Major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Similar compounds include other indazole derivatives such as:
Niraparib: An anticancer drug used for the treatment of ovarian cancer.
Indazole-4-carboxamide: Known for its FGFR1 inhibitory activity. 4-bromo-3-ethoxy-N-(1H-indazol-7-yl)benzenesulfonamide is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
4-bromo-3-ethoxy-N-(1H-indazol-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O3S/c1-2-22-14-8-11(6-7-12(14)16)23(20,21)19-13-5-3-4-10-9-17-18-15(10)13/h3-9,19H,2H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGULXIYIPSUFIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC3=C2NN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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